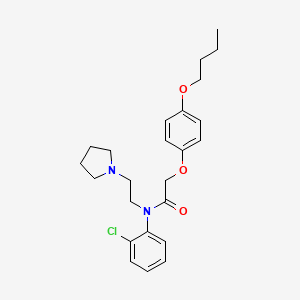
2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)-: is a bioactive chemical compoundThe compound has a molecular weight of 463.01 and a chemical formula of C25H35ClN2O4 .
Vorbereitungsmethoden
The synthesis of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- involves multiple steps. The synthetic route typically includes the reaction of acetanilide with p-butoxyphenol, followed by chlorination and subsequent reaction with 2-(1-pyrrolidinyl)ethylamine. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Wissenschaftliche Forschungsanwendungen
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- can be compared with other similar compounds, such as:
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-N-(2-(1-PYRROLIDINYL)ETHYL)-: Lacks the chlorine atom, which may affect its reactivity and biological activity.
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(1-METHYL-2-(1-PYRROLIDINYL)ETHYL)-: Contains a methyl group, which can influence its chemical properties and interactions.
Eigenschaften
CAS-Nummer |
27585-38-2 |
|---|---|
Molekularformel |
C24H31ClN2O3 |
Molekulargewicht |
431 g/mol |
IUPAC-Name |
2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C24H31ClN2O3/c1-2-3-18-29-20-10-12-21(13-11-20)30-19-24(28)27(17-16-26-14-6-7-15-26)23-9-5-4-8-22(23)25/h4-5,8-13H,2-3,6-7,14-19H2,1H3 |
InChI-Schlüssel |
PRMUSNAXAYPXMN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC=CC=C3Cl |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC=CC=C3Cl |
Key on ui other cas no. |
27585-38-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















